N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a pyridine carboxamide group
Properties
Molecular Formula |
C19H12N4O2S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12N4O2S2/c24-17(13-5-3-9-20-11-13)22-23-18(25)16(27-19(23)26)10-14-8-7-12-4-1-2-6-15(12)21-14/h1-11H,(H,22,24)/b16-10- |
InChI Key |
VGKHTCLENLDPKJ-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone ring’s thioxo (C=S) and carbonyl (C=O) groups are susceptible to nucleophilic attacks. Key reactions include:
-
Example: Reaction with primary amines under basic conditions leads to substitution at the C2 position of the thiazolidinone ring, generating novel thiourea adducts .
Electrophilic Aromatic Substitution
The quinoline moiety undergoes electrophilic substitutions, particularly at the C5 and C8 positions due to electron-rich aromatic regions:
-
The pyridine carboxamide group directs electrophiles to meta positions relative to itself.
Oxidation and Reduction Reactions
The compound’s sulfur and carbonyl groups participate in redox processes:
-
Controlled oxidation with H₂O₂ selectively targets the thioxo group without affecting the quinoline ring .
Condensation and Cyclization
The compound’s aldehyde-imine structure facilitates condensation with nucleophiles:
-
Microwave-assisted reactions enhance cyclization efficiency, as seen in the synthesis of pyrazolyl-thiazolidinone hybrids .
Functional Group Transformations
The carboxamide group undergoes hydrolysis and acylation:
Biological Activity-Driven Modifications
Structural tweaks to enhance pharmacological properties include:
Scientific Research Applications
Research indicates that N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various Gram-positive bacteria, including:
- Staphylococcus aureus
- Staphylococcus epidermidis
Minimum inhibitory concentration (MIC) values for these bacteria range from 16 to 32 mg/mL, indicating potent antibacterial activity .
Antimicrobial Agents
The compound's structural features suggest potential applications as an antimicrobial agent. Its thiazolidine core is known for enhancing bioactivity against bacterial strains, making it a candidate for further development in antibiotic therapies.
Anti-inflammatory Properties
Additionally, compounds with similar scaffolds have demonstrated anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) has been linked to the compound's ability to reduce inflammation, which is crucial in treating various inflammatory diseases .
Case Studies
- Antibacterial Activity Study : A study published in a peer-reviewed journal examined the antibacterial efficacy of N-[4-(quinolinylmethylidene)] derivatives against several bacterial strains. Results indicated that modifications in the quinoline moiety significantly enhanced antibacterial potency .
- COX Inhibition Research : Another research effort focused on the anti-inflammatory potential of thiazolidine derivatives, highlighting the role of structural modifications in increasing COX-II selectivity and potency compared to existing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxamide share structural similarities.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide.
Uniqueness
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of quinoline, thiazolidine, and pyridine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that combines a quinoline moiety with a thiazolidine ring. This unique structural combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by various studies and findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 951974-63-3 |
| Molecular Formula | C₁₅H₁₁N₃O₂S₂ |
| Molecular Weight | 329.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including the studied compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi:
- Gram-positive Bacteria : The compound has shown activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL depending on the specific derivative and structural modifications .
- Fungal Infections : Antifungal activity has been noted against Candida albicans, with MIC values indicating moderate effectiveness .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : Notable activity was observed in human erythromyeloblastoid leukemia (K-562) and human lung carcinoma (NCI-H292) cell lines, with IC50 values of 4.25 ± 0.36 µg/mL and 1.38 ± 0.04 µg/mL, respectively .
- Mechanism of Action : The proposed mechanism involves intercalation with DNA, disrupting replication processes and inducing apoptosis in cancer cells . The thiazolidine ring may inhibit specific enzymes involved in cancer cell proliferation.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Quinoline Moiety : Variations in the quinoline structure can enhance or diminish antimicrobial potency.
- Thiazolidine Modifications : Changes to the thiazolidine ring can significantly affect cytotoxicity; for instance, substituents that increase lipophilicity tend to improve cellular uptake and efficacy against cancer cells .
Study 1: Antimicrobial Evaluation
In a comprehensive study examining a series of thiazolidinone derivatives, the compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives were synthesized through a molecular hybridization approach, leading to compounds with improved bioactivity profiles .
Study 2: Cytotoxicity Assessment
Another investigation focused on the anticancer properties of thiazolidinone derivatives highlighted the efficacy of certain compounds in inhibiting tumor growth in vitro. The study indicated that modifications to the thiazolidine structure could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide?
The compound is synthesized via Knoevenagel condensation, a standard method for rhodanine derivatives. A typical procedure involves refluxing precursors like rhodanine-3-acetic acid with quinoline-2-carbaldehyde in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction conditions (8–10 hours at reflux) and recrystallization from ethyl acetate/ethanol yield the pure product . Yield optimization (~75–78%) depends on stoichiometric ratios and solvent purity.
Basic: What experimental techniques are critical for characterizing its crystal structure and conformational properties?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s Z-configuration at the C5 position and planarity of the thiazolidinone-quinoline system are confirmed via SC-XRD. SHELX software (SHELXL for refinement, SHELXS for structure solution) analyzes bond lengths, angles, and torsion angles. Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize crystal packing, with dihedral angles between fused rings (e.g., 80.94° for thiazolidinone-pyrimidine systems) quantified using ORTEP-3 for visualization .
Basic: What preliminary biological activities have been reported for this compound?
Initial screens indicate antifungal activity against Candida spp. (MIC: 7.8–125 µg/mL) and antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus). Activity correlates with the pyridyl substituent’s position: 2-pyridyl derivatives show higher efficacy than 3- or 4-pyridyl analogs. Rhodanine cores exhibit superior activity compared to thiazolidinediones, likely due to enhanced sulfur-mediated interactions .
Advanced: How does the position of the nitrogen atom in the pyridyl substituent influence antifungal activity?
The 2-pyridyl group enhances π-π stacking with fungal enzyme active sites (e.g., CYP51 in Candida). Computational LogPACD values (lipophilicity-adjusted activity) reveal that derivatives with longer alkyl linkers (e.g., 10 carbons) between the rhodanine core and carboxyl group improve membrane penetration. Substituent orientation also affects steric hindrance; for example, 3-pyridyl groups reduce binding affinity by 40% compared to 2-pyridyl .
Advanced: What mechanistic hypotheses explain its potential in treating metabolic bone diseases?
The compound inhibits osteoclastogenesis by modulating RANKL signaling pathways. In vitro studies show downregulation of NFATc1 and TRAP (tartrate-resistant acid phosphatase) in osteoclast precursors. The thioxo group chelates calcium ions, disrupting hydroxyapatite resorption. Synchrotron-based crystallography reveals interactions with cathepsin K, a protease critical for bone matrix degradation .
Advanced: How should researchers address contradictions in bioactivity data across different studies?
Discrepancies often arise from assay conditions (e.g., pH, serum content) or microbial strain variability. For example, Mycobacterium tuberculosis shows resistance (MIC > 200 µg/mL) due to efflux pumps, while Candida tropicalis is highly susceptible. Validate findings using standardized protocols (CLSI M27/M38) and cross-reference with structural analogs (e.g., replacing quinoline with isoquinoline) to isolate substituent effects .
Advanced: What computational strategies optimize its pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to fungal CYP450 isoforms. LogP values (2.1–3.8) are tuned via alkyl chain elongation to balance solubility and membrane permeability. QSAR models highlight the critical role of the 4-oxo group in hydrogen bonding with His314 of CYP51 .
Advanced: How does this compound compare to other heterocyclic scaffolds in antimicrobial research?
Rhodanine derivatives outperform thiazolidinediones due to sulfur’s electronegativity, enhancing redox activity. For example, rhodanine-3-acetic acid derivatives show 10-fold higher inhibition of C. albicans compared to oxygen analogs. However, thiazolidinediones exhibit better stability in acidic environments, suggesting formulation adjustments (e.g., prodrug strategies) for rhodanines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
